4-(4-morpholinylmethyl)-2-pyridinamine is a chemical compound that belongs to the class of aminopyridines. It features a pyridine ring substituted with a morpholinylmethyl group, which enhances its potential for various applications in medicinal chemistry and material science. The compound is often studied for its biological activities and as an intermediate in the synthesis of more complex molecules.
This compound can be classified under the category of organic compounds, specifically heterocycles due to the presence of the nitrogen atom in the pyridine ring. It is synthesized through various chemical reactions involving pyridine derivatives and morpholine. The structural formula can be represented as CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen.
The synthesis of 4-(4-morpholinylmethyl)-2-pyridinamine typically involves several steps:
The synthesis can be achieved using methods such as:
The molecular structure of 4-(4-morpholinylmethyl)-2-pyridinamine consists of a pyridine ring connected to a morpholinylmethyl side chain. This configuration allows for potential interactions with biological targets.
4-(4-morpholinylmethyl)-2-pyridinamine can participate in various chemical reactions, including:
Reactions involving this compound often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.
The mechanism of action for 4-(4-morpholinylmethyl)-2-pyridinamine is primarily related to its interaction with biological targets, such as enzymes or receptors. Its basic amine functional groups allow it to participate in hydrogen bonding and ionic interactions, potentially influencing biological pathways.
Research indicates that compounds similar to 4-(4-morpholinylmethyl)-2-pyridinamine exhibit activity against certain biological targets, making them candidates for drug development. Studies often focus on their efficacy in inhibiting specific enzymes or modulating receptor activity.
4-(4-morpholinylmethyl)-2-pyridinamine has several applications in scientific research:
4-(4-Morpholinylmethyl)-2-pyridinamine (CAS 917230-22-9) features a unique molecular architecture combining a 2-aminopyridine ring linked via a methylene bridge to a morpholine heterocycle. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol [1] . This hybrid scaffold exhibits distinctive physicochemical properties: the morpholine oxygen acts as a hydrogen bond acceptor (HBA), while the pyridinamine group provides a hydrogen bond donor (HBD) site. Collectively, the molecule displays 4 HBAs and 1 HBD, facilitating interactions with biological targets [4]. The morpholine ring adopts a chair conformation, enhancing conformational flexibility and enabling optimal positioning for target binding [4] [6].
Functionally, the 2-aminopyridine moiety serves as a bioisostere for nucleic acid bases, allowing integration into enzyme-active sites (e.g., kinases), while the morpholine group improves aqueous solubility and modulates lipophilicity (logP ≈ 1.2). This balance supports blood-brain barrier (BBB) penetration potential—a critical attribute for central nervous system (CNS)-targeted therapeutics [4] [9]. Computational analyses reveal electron delocalization across the pyridine-morpholine axis, enhancing stability and enabling π-stacking interactions with aromatic residues in proteins [7] [10].
Table 1: Physicochemical Properties of 4-(4-Morpholinylmethyl)-2-Pyridinamine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₅N₃O | [1] |
Molecular Weight | 193.25 g/mol | [1] |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 | |
logP (Predicted) | ~1.2 | Calculated from [4] |
Heavy Atom Count | 14 |
This compound emerged in the early 2000s as a strategic pharmacophore in neurology and oncology. Its synthesis leverages modular approaches, notably via nucleophilic substitution of 4-chloromethylpyridine intermediates with morpholine, followed by amination at the 2-position [9]. Suzuki-Miyaura cross-coupling reactions further enable derivatization, allowing attachment of aryl/heteroaryl groups to enhance target affinity [3] [10]. Key milestones include:
Table 2: Therapeutic Applications of Morpholine-Pyridine Hybrids
Therapeutic Area | Lead Compound | Biological Target | Key Finding |
---|---|---|---|
Neurodegenerative Diseases | Pyrimidine-morpholine hybrids | AChE/BuChE | IC₅₀ = 0.43 µM (AChE); 38-fold > neostigmine [10] |
Pain/Inflammation | ABT-702 derivatives | Adenosine kinase | IC₅₀ = 1.7 nM; oral activity in vivo [8] |
Oncology | Gimeracil analogs | Dihydropyrimidine dehydrogenase | Radiosensitizing effects [5] |
Molecular Imaging | ¹⁸F-labeled pyridinamine | iNOS | Selective uptake in LPS-induced lung inflammation [9] |
Despite its promise, critical gaps impede translational progress:
Ongoing research focuses on structural optimization to address these gaps, including:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7